![molecular formula C16H12N4 B2693261 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline CAS No. 1841079-88-6](/img/structure/B2693261.png)
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline
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Description
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is a useful research chemical . It has been found to be a part of a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 .
Molecular Structure Analysis
The molecular formula of 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline is C16H12N4 . It has a molecular weight of 260.29 . The exact mass is 260.106201 .Physical And Chemical Properties Analysis
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline has a density of 1.3±0.1 g/cm3 . It has a boiling point of 544.8±50.0 °C at 760 mmHg . The flash point is 283.3±30.1 °C . The LogP value is 1.72 .Scientific Research Applications
- RIPK1 Inhibition : 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline potently inhibits receptor-interacting protein kinase 1 (RIPK1) with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . RIPK1 plays a crucial role in cell death pathways, making this compound relevant for research on necroptosis and other cell death mechanisms.
- PET Tracer : 6-(Fluoro-18F)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine (6-[^18F]-MK-6240) serves as a novel PET tracer for detecting NFTs in Alzheimer’s disease. It exhibits high specificity and selectivity for binding to NFTs, making it valuable for in vivo imaging studies .
- Vascular Endothelial Cell Protection : 5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline attenuates necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo. This property suggests potential applications in cancer therapy .
Kinase Inhibition
Neurofibrillary Tangles (NFTs) Imaging
Anticancer Research
properties
IUPAC Name |
3-pyrrolo[2,3-c]pyridin-1-ylisoquinolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4/c17-14-3-1-2-12-9-19-16(8-13(12)14)20-7-5-11-4-6-18-10-15(11)20/h1-10H,17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMOKTGDEWNHLBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)N)N3C=CC4=C3C=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-3-(pyrrolo[2,3-c]pyridin-1-yl)isoquinoline |
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